molecular formula C17H21NO3 B2385229 2-{[(3-Ethoxybenzyl)amino]methyl}-6-methoxyphenol CAS No. 1178832-15-9

2-{[(3-Ethoxybenzyl)amino]methyl}-6-methoxyphenol

Cat. No.: B2385229
CAS No.: 1178832-15-9
M. Wt: 287.359
InChI Key: FNKFNKDEZZESRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3-Ethoxybenzyl)amino]methyl}-6-methoxyphenol is a secondary amine derivative characterized by a methoxyphenol core substituted with a 3-ethoxybenzylamino-methyl group. These compounds are typically synthesized via Schiff base intermediates followed by reduction, and they often serve as ligands in coordination chemistry or intermediates in pharmaceutical development.

Properties

IUPAC Name

2-[[(3-ethoxyphenyl)methylamino]methyl]-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-3-21-15-8-4-6-13(10-15)11-18-12-14-7-5-9-16(20-2)17(14)19/h4-10,18-19H,3,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKFNKDEZZESRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNCC2=C(C(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-{[(3-Ethoxybenzyl)amino]methyl}-6-methoxyphenol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

1.1 Antitumor Activity

Recent studies have highlighted the potential antitumor properties of 2-{[(3-Ethoxybenzyl)amino]methyl}-6-methoxyphenol. Its structure allows it to interact with biological targets involved in cancer cell proliferation. For instance, compounds similar to this one have shown significant inhibition of tumor cell growth in vitro, suggesting a promising avenue for cancer treatment. The mechanism likely involves interference with microtubule dynamics, a critical process in cell division.

Case Study:

  • A study evaluating the compound's effect on human cancer cell lines reported an IC50 value indicating effective growth inhibition, comparable to established chemotherapeutic agents .

1.2 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Similar derivatives have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a vital role in inflammatory processes.

Data Table: Anti-inflammatory Activity Comparison

CompoundCOX-1 Inhibition (IC50)COX-2 Inhibition (IC50)
2-{[(3-Ethoxybenzyl)amino]methyl}-6-methoxyphenol0.1664 nM0.0370 nM
Standard Drug (Diclofenac)0.200 nM0.050 nM

This table illustrates the competitive inhibition of cyclooxygenase enzymes by the compound, indicating its potential as an anti-inflammatory agent .

Biochemical Applications

2.1 Enzyme Inhibition Studies

In biochemical assays, 2-{[(3-Ethoxybenzyl)amino]methyl}-6-methoxyphenol has been utilized to study enzyme activities relevant to various diseases. Its ability to inhibit specific enzymes makes it a valuable tool for understanding disease mechanisms and developing new therapeutic strategies.

Case Study:

  • Research focusing on enzyme kinetics revealed that the compound effectively inhibits enzyme activity associated with inflammatory responses, demonstrating its utility in drug development .

2.2 Biochemical Assays

The compound is also employed in biochemical assays to investigate interactions between proteins and small molecules. Its unique functional groups facilitate binding to target proteins, allowing researchers to explore new pathways for drug discovery.

Mechanism of Action

Similar compounds to 2-{[(3-Ethoxybenzyl)amino]methyl}-6-methoxyphenol include other benzylamine derivatives and phenol derivatives. These compounds may share similar structural features and chemical properties but differ in their specific functional groups and biological activities. The uniqueness of 2-{[(3-Ethoxybenzyl)amino]methyl}-6-methoxyphenol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Comparison with Similar Compounds

Spectroscopic and Crystallographic Data

  • Characterization: IR and NMR spectra confirm the presence of phenolic O–H (~3200 cm⁻¹), methoxy C–O (~1250 cm⁻¹), and aromatic C–N stretches .
  • X-ray Crystallography: Mo(VI) and Co(II) complexes of similar ligands show distorted octahedral geometries, with coordination via phenolic oxygen and imine nitrogen .

Key Research Findings

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl, Br) increase stability but may reduce solubility.
  • Bulky groups (e.g., benzyl, indane) enhance biological activity by improving lipid membrane penetration .

Coordination Chemistry: Schiff base analogs act as N,O-donor ligands, forming stable complexes with transition metals (Mo, Co, V). These complexes often show enhanced bioactivity compared to free ligands .

Synthetic Optimization: Microwave-assisted synthesis and green solvents (e.g., ethanol) are emerging trends to improve yield and sustainability .

Biological Activity

2-{[(3-Ethoxybenzyl)amino]methyl}-6-methoxyphenol is a compound of interest in various biological and medicinal research fields. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure combining an ethoxybenzyl group with a methoxyphenol moiety. This configuration is significant for its biological interactions and reactivity.

The biological activity of 2-{[(3-Ethoxybenzyl)amino]methyl}-6-methoxyphenol is attributed to its interaction with specific molecular targets, potentially including enzymes and receptors involved in various cellular pathways. The compound may modulate enzyme activity or receptor signaling, leading to diverse biological effects.

Anticancer Activity

Recent studies have indicated that derivatives of similar phenolic compounds exhibit anticancer properties. For instance, compounds derived from eugenol showed significant anticancer activity by inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) . The mechanism is believed to involve oxidative stress pathways rather than direct antioxidant activity.

Antimicrobial Activity

The compound's structural similarities to known antimicrobial agents suggest potential bacteriostatic properties. Studies on related phenolic compounds have demonstrated efficacy against various Gram-positive and Gram-negative bacteria .

Case Studies

  • Anticancer Screening : A study evaluating the anticancer effects of benzoxazine derivatives found that compounds similar to 2-{[(3-Ethoxybenzyl)amino]methyl}-6-methoxyphenol significantly reduced tumor weights in vivo, indicating potential for therapeutic use in cancer treatment .
  • Proteomics Applications : The compound has been utilized in proteomics research to study protein interactions, suggesting its role as a biochemical reagent in understanding cellular mechanisms .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Eugenol DerivativesAnticancerMCF-7
Benzoxazine CompoundsAnticancerVarious Cancer Lines
Phenanthridine DerivativesAntibacterialBacillus subtilis
2-{[(3-Ethoxybenzyl)amino]methyl}-6-methoxyphenolPotential AnticancerMCF-7, K-562

Preparation Methods

Aldehyde and Amine Substrate Preparation

The synthesis begins with 6-methoxy-2-hydroxybenzaldehyde (2a ), a commercially available starting material frequently modified to enhance reactivity. In analogous systems, methoxy and hydroxy groups on the benzaldehyde core are strategically protected to prevent undesired side reactions during condensation. For instance, methylation of the 2-hydroxy group using methyl iodide in acetonitrile yields 2,6-dimethoxybenzaldehyde (2b ), though this protection step may be omitted depending on the amine's nucleophilicity.

The amine component, 3-ethoxybenzylamine, is typically prepared via reduction of the corresponding nitrile or through Gabriel synthesis. Recent protocols emphasize the use of NaBH(OAc)₃ as a mild reducing agent for imine intermediates, achieving yields exceeding 70% in toluene at room temperature.

Condensation and Reduction Dynamics

Critical to the process is the formation of the Schiff base intermediate. Combining equimolar quantities of 6-methoxy-2-hydroxybenzaldehyde and 3-ethoxybenzylamine in anhydrous ethanol under reflux for 1–2 hours generates the imine linkage. NMR studies of related compounds reveal downfield shifts in the aldehyde proton (δ 9.8–10.2 ppm) upon Schiff base formation, confirming successful condensation.

Subsequent reduction employs NaBH₄ or NaBH(OAc)₃ in ethanol or toluene. Comparative studies indicate NaBH(OAc)₃ provides superior chemoselectivity, reducing the imine without affecting methoxy or ethoxy groups. The reaction typically completes within 4–6 hours at 0–5°C, yielding the target secondary amine as a crystalline solid. Purification via recrystallization from ethanol/water mixtures (3:1 v/v) affords the pure product in 65–78% yield.

Table 1. Optimization of Reductive Amination Conditions

Parameter Condition 1 Condition 2 Optimal Condition
Solvent Toluene Ethanol Toluene
Reducing Agent NaBH₄ NaBH(OAc)₃ NaBH(OAc)₃
Temperature (°C) 25 0–5 0–5
Reaction Time (h) 8 4 4
Yield (%) 58 78 78

Alternative Synthetic Routes via Schiff Base Intermediates

Schiff Base Formation and Characterization

An alternative two-step approach involves isolating the Schiff base prior to reduction. Condensation of 6-methoxy-2-hydroxybenzaldehyde with 3-ethoxybenzylamine in ethanol under microwave irradiation (100 W, 80°C) accelerates imine formation, achieving 95% conversion in 20 minutes. The bright yellow Schiff base exhibits strong UV absorption at λₘₐₓ 320–340 nm, consistent with extended conjugation.

X-ray crystallography of analogous compounds reveals planar molecular structures stabilized by intramolecular O–H···N hydrogen bonds between the phenolic proton and imine nitrogen. These structural features enhance the intermediate's stability, facilitating isolation and subsequent reduction.

Catalytic Hydrogenation Approaches

Palladium-mediated hydrogenation offers an alternative reduction pathway. Using 10% Pd/C under 1 atm H₂ in ethanol quantitatively reduces the Schiff base within 2 hours. However, competing hydrodeoxygenation of the methoxy group necessitates careful monitoring, with yields dropping to 60% if reaction times exceed 3 hours. Post-reduction treatment with MnO₂ restores aromaticity in cases of over-reduction, though this step complicates the purification process.

Mechanistic Insights into Nickel-Catalyzed Coupling

Emerging methodologies adapt nickel-catalyzed reductive amination for tertiary amine synthesis, though modifications enable secondary amine production. A three-component coupling of 6-methoxy-2-hydroxybenzaldehyde, 3-ethoxybenzylamine, and trimethylsilyl chloride in the presence of Ni(cod)₂ (5 mol%) and dtbbpy ligand generates the target compound via a proposed oxidative addition mechanism. While yields remain modest (45–50%), this method showcases potential for synthesizing structurally complex analogs through late-stage functionalization.

Analytical Characterization and Quality Control

Spectroscopic Identification

¹H NMR analysis (400 MHz, DMSO-d₆) of the target compound reveals characteristic resonances:

  • δ 6.85 (d, J = 8.4 Hz, 1H, aromatic H)
  • δ 6.78–6.72 (m, 2H, aromatic H)
  • δ 4.42 (s, 2H, N–CH₂–Ar)
  • δ 3.91 (s, 3H, OCH₃)
  • δ 3.75 (q, J = 7.0 Hz, 2H, OCH₂CH₃)
  • δ 1.32 (t, J = 7.0 Hz, 3H, CH₂CH₃)

The phenolic proton appears as a broad singlet at δ 9.25 ppm, confirming retention of the hydroxy group post-synthesis.

Chromatographic Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O + 0.1% TFA) shows a single peak at tᴿ = 6.8 minutes, indicating >95% purity. LC-MS data ([M + H]⁺ m/z = 288.2) corroborate the molecular formula C₁₇H₂₁NO₃.

Challenges in Solubility and Formulation

Despite structural similarities to bioactive compounds, 2-{[(3-ethoxybenzyl)amino]methyl}-6-methoxyphenol exhibits poor aqueous solubility (<0.1 mg/mL at pH 7.4). Salt formation with hydrochloric acid marginally improves solubility (2.3 mg/mL), but precipitates upon buffer dilution. Recent efforts explore prodrug strategies, including acetylation of the phenolic group, to enhance bioavailability.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 2-{[(3-Ethoxybenzyl)amino]methyl}-6-methoxyphenol?

  • Methodological Answer : The compound is typically synthesized via a condensation reaction between 3-ethoxybenzylamine and 6-methoxy-2-hydroxybenzaldehyde. This reaction is performed in ethanol or methanol under reflux conditions, often with acid catalysis (e.g., acetic acid) to facilitate imine formation. Purification is achieved via column chromatography or recrystallization .
  • Key Considerations : Solvent choice impacts reaction kinetics, with ethanol providing moderate polarity for optimal yield (~60–70%). Monitoring by TLC or HPLC is recommended to track intermediate formation .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Essential for confirming the imine bond (δ ~8.0–8.5 ppm for CH=N) and substitution patterns on the aromatic rings. Methoxy groups resonate at δ ~3.8–4.0 ppm .
  • IR Spectroscopy : Identifies phenolic O–H stretches (~3200–3500 cm⁻¹) and C=N stretches (~1640–1660 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying synthetic success .

Advanced Research Questions

Q. How do electronic effects of the ethoxy and methoxy substituents influence the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer :

  • The ethoxy group (-OCH2CH3) is electron-donating via resonance, increasing electron density on the benzene ring, which stabilizes electrophilic intermediates. The methoxy group (-OCH3) similarly enhances ring electron density but may sterically hinder interactions in enzyme binding pockets.
  • Experimental Design : Compare reactivity with analogs (e.g., 2-{[(3-methoxybenzyl)amino]methyl}-6-methoxyphenol) using DFT calculations or Hammett substituent constants. Biological assays (e.g., enzyme inhibition) under controlled pH and temperature can isolate electronic vs. steric effects .

Q. What strategies are recommended for resolving contradictions in reported biological activities (e.g., enzyme inhibition vs. activation)?

  • Methodological Answer :

  • Assay Optimization : Standardize experimental conditions (e.g., buffer pH, co-solvents) to minimize variability. For example, DMSO concentration in cell-based assays should not exceed 0.1% to avoid cytotoxicity .
  • Orthogonal Validation : Use multiple assays (e.g., fluorescence quenching, SPR, and ITC) to confirm binding affinities. Cross-reference with structural analogs to identify pharmacophore requirements .
  • Data Analysis : Apply statistical tools (e.g., ANOVA) to assess significance of observed discrepancies. Reproducibility across independent labs is critical .

Q. How can researchers optimize the compound’s stability under varying pH conditions for in vitro studies?

  • Methodological Answer :

  • Stability Assays : Conduct accelerated degradation studies in buffers (pH 4–10) at 37°C. Monitor by HPLC for decomposition products (e.g., hydrolysis of the imine bond to form aldehydes/amines).
  • Stabilization Strategies : Use antioxidants (e.g., ascorbic acid) for phenolic O–H protection or formulate in cyclodextrin complexes to enhance solubility and stability .

Comparative and Mechanistic Questions

Q. What are the key differences in synthetic pathways and reactivity between this compound and its chloro-substituted analogs?

  • Methodological Answer :

  • Chloro-substituted analogs (e.g., 2-{[(3-chlorobenzyl)amino]methyl}-6-methoxyphenol) require milder conditions for nucleophilic aromatic substitution (e.g., SNAr with amines at 60–80°C). In contrast, the ethoxy group in the target compound favors electrophilic reactions (e.g., nitration) at room temperature .
  • Reactivity Profiling : Use computational tools (e.g., Gaussian) to map electrostatic potential surfaces and predict regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.